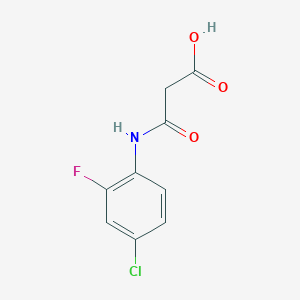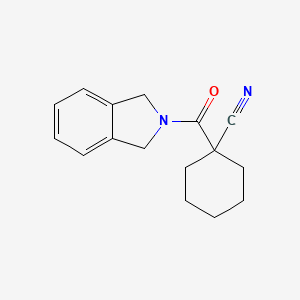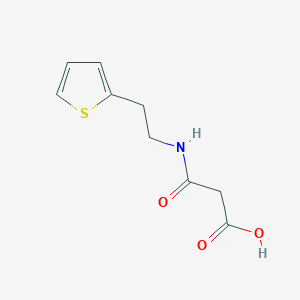![molecular formula C12H19NO4 B7554993 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)
2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a potential anticancer drug that has been shown to selectively target cancer cells and induce apoptosis.
Mechanism of Action
2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid inhibits RNA polymerase I transcription by binding to the DNA template and preventing the initiation of transcription. This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in cell death. 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid has also been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in apoptosis.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects. It inhibits ribosome biogenesis, reduces protein synthesis, induces DNA damage, and activates the p53 pathway. It has also been shown to have anti-angiogenic effects, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One advantage of 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid is its selectivity for cancer cells, which makes it a promising anticancer drug. However, it also has limitations, including its toxicity and the potential for off-target effects. In addition, the mechanism of action of 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid is complex and not fully understood, which makes it difficult to predict its effects in different cell types and in vivo models.
Future Directions
There are several future directions for research on 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid. One area of focus is the development of combination therapies that enhance the anticancer activity of 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid. Another area of interest is the identification of biomarkers that can predict response to 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid and guide patient selection. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid in different types of cancer.
Synthesis Methods
The synthesis of 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid involves several steps, including the preparation of the cyclopropylmethyl oxane-2-carbonyl chloride intermediate and the coupling of this intermediate with the amino acid glycine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid has been extensively studied for its potential as an anticancer drug. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in many types of cancer cells. 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid has been found to be effective in preclinical models of hematological malignancies, including acute myeloid leukemia and multiple myeloma, and solid tumors, including breast, ovarian, and pancreatic cancer.
properties
IUPAC Name |
2-[cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(15)8-13(7-9-4-5-9)12(16)10-3-1-2-6-17-10/h9-10H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGRAMUZMFLUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N(CC2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)

![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)





